Diethyl 1,1'-dioxide-2,2'-bipyridine-4,4'-dicarboxylate
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Overview
Description
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of bipyridine, a heterocyclic compound that consists of two pyridine rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate typically involves the esterification of 2,2’-bipyridine-4,4’-dicarboxylic acid. The reaction is carried out using ethanol and a suitable catalyst under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent bipyridine derivative.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .
Scientific Research Applications
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
2,2’-Bipyridine-4,4’-dicarboxylic acid: The parent acid form of the compound
Uniqueness
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is unique due to its specific ester groups and N-oxide functionalities, which impart distinct chemical and physical properties. These features make it particularly useful in forming stable metal complexes and in various catalytic applications .
Properties
Molecular Formula |
C16H16N2O6 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxycarbonyl-1-oxopyridin-1-ium-2-ylidene)-1-oxidopyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-15(19)11-5-7-17(21)13(9-11)14-10-12(6-8-18(14)22)16(20)24-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZZGSRTCATBBRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=C[N+]2=O)C(=O)OCC)N(C=C1)[O-] |
Origin of Product |
United States |
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